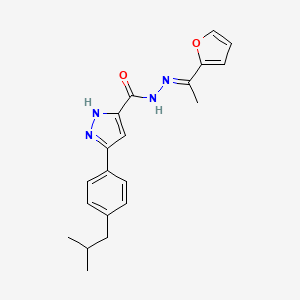

![molecular formula C19H13N3O2S2 B11644332 N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B11644332.png)

N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-フェニル-1,3-ベンゾオキサゾール-5-イル)カルバモチオイル]チオフェン-2-カルボキサミドは、ベンゾオキサゾール環とチオフェン環が縮合した複雑な有機化合物です。

準備方法

合成経路と反応条件

N-[(2-フェニル-1,3-ベンゾオキサゾール-5-イル)カルバモチオイル]チオフェン-2-カルボキサミドの合成は、通常、以下の手順を含みます。

ベンゾオキサゾール環の形成: ベンゾオキサゾール環は、2-アミノフェノールと適切なアルデヒドまたはケトンを酸性または塩基性条件下で反応させることで合成できます。一般的な触媒には、BF₃·Et₂Oなどのルイス酸や遷移金属触媒などがあります。

チオアミドの形成: ベンゾオキサゾール誘導体をトリエチルアミンなどの塩基の存在下でチオフェン-2-カルボン酸クロリドと反応させて、目的のチオアミド結合を形成します。

工業的製造方法

この化合物の工業的製造には、収率と純度を最大限に高めるために最適化された反応条件が用いられる場合があります。これには、連続フロー反応器の使用、触媒の高スループットスクリーニング、溶媒のリサイクルなどが含まれ、コスト効率と環境持続可能性を確保します。

化学反応の分析

反応の種類

酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いて、特にチオフェン環で酸化反応を受ける可能性があります。

還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を用いて、チオアミド結合中のカルボニル基を標的にすることができます。

置換: 求電子置換反応は、ハロゲンやニトロ化剤などの試薬により、ベンゾオキサゾール環で起こることがあります。

一般的な試薬と条件

酸化: 過酸化水素、m-クロロ過安息香酸。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換: ハロゲン(例:臭素)、ニトロ化剤(例:硝酸)。

主要な生成物

酸化: スルホキシドまたはスルホン。

還元: 対応するアミンまたはアルコール。

置換: ハロゲン化またはニトロ化された誘導体。

科学研究への応用

化学

化学において、N-[(2-フェニル-1,3-ベンゾオキサゾール-5-イル)カルバモチオイル]チオフェン-2-カルボキサミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により多様な官能基化が可能となり、新規材料や触媒の開発に役立ちます。

生物学と医学

生物学および医学研究では、この化合物は、抗菌剤および抗がん剤としての可能性を示しています。生体高分子と相互作用する能力により、特に特定の酵素または受容体を標的にする薬物開発の候補となっています。

産業

産業部門では、この化合物は、有機半導体や発光ダイオード(LED)の開発に用いることができます。その電子特性は、効率的で耐久性のある電子デバイスの製造に役立ちます。

科学的研究の応用

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science:

Biology

Antimicrobial Activity: Benzoxazole derivatives are known for their antimicrobial properties.

Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.

Medicine

Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Cancer Research: Investigation of its potential anticancer properties.

Industry

Dye and Pigment Production: Use in the synthesis of dyes and pigments.

Polymer Science: Incorporation into polymer matrices for enhanced properties.

作用機序

N-[(2-フェニル-1,3-ベンゾオキサゾール-5-イル)カルバモチオイル]チオフェン-2-カルボキサミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ベンゾオキサゾール環はDNAにインターカレーションし、複製と転写プロセスを阻害する一方、チオフェン環は電子移動反応に関与し、細胞のレドックス状態に影響を与えます。

類似化合物の比較

類似化合物

- N-[(2-フェニル-1,3-ベンゾオキサゾール-5-イル)カルバモチオイル]-1-ベンゾフラン-2-カルボキサミド

- N-[(2-フェニル-1,3-ベンゾオキサゾール-5-イル)カルバモチオイル]-2-チオフェンカルボキサミド

独自性

類似化合物と比較して、N-[(2-フェニル-1,3-ベンゾオキサゾール-5-イル)カルバモチオイル]チオフェン-2-カルボキサミドは、ベンゾオキサゾール環とチオフェン環の両方が存在するため、独自の電子特性を示します。この二重の機能性は、特に高度な材料や医薬品の開発において、さまざまな分野での適用性を高めます。

類似化合物との比較

Similar Compounds

Benzoxazole Derivatives: Compounds with similar benzoxazole cores.

Thiourea Derivatives: Compounds containing the thiourea moiety.

Thiophene Derivatives: Compounds with thiophene rings.

Uniqueness

3-(2-Phenyl-1,3-benzoxazol-5-yl)-1-(thiophene-2-carbonyl)thiourea is unique due to its specific combination of benzoxazole, thiophene, and thiourea moieties. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.

特性

分子式 |

C19H13N3O2S2 |

|---|---|

分子量 |

379.5 g/mol |

IUPAC名 |

N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C19H13N3O2S2/c23-17(16-7-4-10-26-16)22-19(25)20-13-8-9-15-14(11-13)21-18(24-15)12-5-2-1-3-6-12/h1-11H,(H2,20,22,23,25) |

InChIキー |

SSYNTIAVOLYNKM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CS4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11644254.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11644256.png)

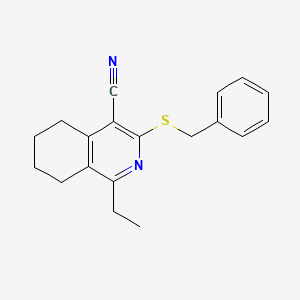

![6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11644259.png)

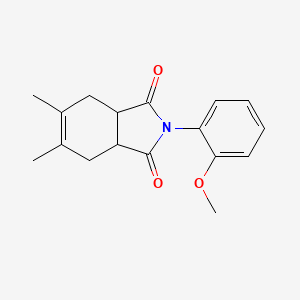

![5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B11644272.png)

![butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644291.png)

![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644299.png)

![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644312.png)

![3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium](/img/structure/B11644320.png)

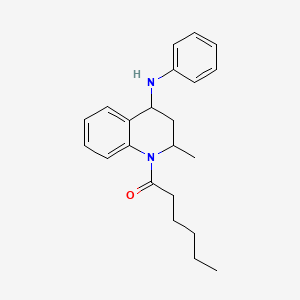

![4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11644324.png)

![2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644359.png)